molecular formula C16H12BrN3O2 B2511736 N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899981-05-6

N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2511736
CAS RN: 899981-05-6
M. Wt: 358.195
InChI Key: MQTMTPIQZWMKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that may include bromination, esterification, and the formation of diarylmethanols . For instance, a 7-step synthesis of enantiomerically pure diarylethanes starting from a related diarylmethanone has been reported . Another synthesis pathway involves the bromination of vanillin, followed by oxidation and esterification to yield a bromo-hydroxy-methoxy-benzoic acid methyl ester .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of a (5-bromo-2-hydroxyphenyl)(phenyl)methanone was elucidated, revealing a monoclinic space group and specific cell dimensions .


Chemical Reactions Analysis

The chemical reactivity of diarylmethanols and their derivatives often involves reactions at the hydroxyl group or the aromatic rings . The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using various techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Density functional theory (DFT) is also used to calculate and analyze the molecular structure, electrostatic potential, and the frontier molecular orbital of the molecule .

Scientific Research Applications

Antagonistic Activities and Effects on Bladder Functions

N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives have been explored for their antagonistic activities, particularly as tachykinin NK(1) receptor antagonists. These compounds show promising in vitro and in vivo activities, with significant effects on bladder functions in guinea pigs. The compounds increase the shutdown time of distension-induced rhythmic bladder contractions and the bladder volume threshold, suggesting potential clinical applications for bladder function disorders (Natsugari et al., 1999).

Antibacterial and Antimicrobial Activities

Research into naphthyridine derivatives, including those similar to N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has revealed potent antibacterial and antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing promising results in inhibiting growth and demonstrating potential as novel antibacterial agents (Deady et al., 2006).

Chemiluminescence in Analytical Chemistry

Derivatives of naphthyridine carboxamides have been utilized in the development of selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application underscores the compound's utility in analytical chemistry, particularly in the sensitive detection of carboxylic acids and amines (Morita & Konishi, 2002).

Safety and Hazards

The safety data sheet for a related compound, “2-(3-Bromophenyl)propan-2-ol”, suggests that it is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Future Directions

The future directions for compounds with similar structures involve further exploration of their biological activities. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

properties

IUPAC Name

N-(3-bromophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-20-14-10(4-3-7-18-14)8-13(16(20)22)15(21)19-12-6-2-5-11(17)9-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTMTPIQZWMKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.